2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
Overview
Description
The compound 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is a derivative of sulfonamide, which is a functional group commonly found in various chemical compounds, including pharmaceuticals and pesticides. Sulfonamides are known for their diverse chemical and biological activities.
Synthesis Analysis
The synthesis of tert-butylsulfonamide derivatives has been explored in the context of catalytic reactions. The N-chloramine salt of tert-butylsulfonamide is an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This compound behaves similarly to Chloramine-T in these reactions, and the sulfonyl-nitrogen bond in the product can be cleaved under mild acidic conditions to liberate the amino group .
Molecular Structure Analysis
In related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate strong interactions between the sulfonyl group and the thiadiazole ring, with a distorted arrangement around the sulfur atom . Although this does not directly describe the molecular structure of 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, it provides insight into the potential structural characteristics of sulfonamide derivatives.
Chemical Reactions Analysis
The tert-butylsulfonamide group has been shown to be a versatile moiety in chemical reactions, particularly in the formation of N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids. These derivatives can be prepared in a single reaction and analyzed by gas chromatography-mass spectrometry, confirming the structures of the amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylsulfonamide derivatives can be inferred from the analysis of similar compounds. For instance, the gas chromatographic method allows for the assay of aliphatic and aromatic sulphonates as their tert.-butyldimethylsilyl derivatives. The tert.-butyldimethylsilylation of sulphonic acids is accomplished in a single derivatization step, and the resulting derivatives exhibit stability and characteristic mass spectral features .
Scientific Research Applications
Synthesis of Nucleosides and Imidazole Derivatives
This compound is utilized in the synthesis of various nucleosides and imidazole derivatives. For instance, the tert-butyldimethylsilyl group has been employed in the synthesis of nucleosides from 2-substituted imidazoles, indicating its role in stabilizing and protecting groups in synthetic chemistry (Wyss, Arnold, & Schönholzer, 1980). Additionally, this compound is used in the synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes, demonstrating its versatility in the formation of imidazole derivatives (Kim, Abdelaal, Bauer, & Heimer, 1995).
Reactivity Tuning in Organic Synthesis
The reactivity of O-tert-Butyldimethylsilylimidazolyl aminals, derivatives of this compound, is crucial in organic synthesis. These derivatives behave similarly to parent aldehydes when reacting with organolithium reagents, allowing for fine-tuning of reactivity in synthetic processes (Gimisis, Arsenyan, Georganakis, & Leondiadis, 2003).
Use in Protecting Groups and Catalysis
This compound plays a significant role in the protection of phenols as tert-butyldimethylsilyl (TBDMS) ethers. A study describes a procedure for protecting phenols using tert-butyldimethylsilyl chloride with imidazole as a catalyst (Bastos, Ciscato, & Baader, 2005). Additionally, it is involved in isomerization processes in nucleosides and other organic compounds, highlighting its significance in structural modifications and synthesis (Olgivie & Entwistle, 1981).
Role in Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, derivatives of this compound are explored for their potential as H3 receptor antagonists. Sulfonamides derived from imidazoles containing tert-butyldimethylsilyl groups have shown promising results in binding affinity studies (Wolin, Connolly, Afonso, Hey, She, Rivelli, Willams, & West, 1998).
Future Directions
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-N,N-dimethylimidazole-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2SSi/c1-11(2,3)18(6,7)10-12-8-9-14(10)17(15,16)13(4)5/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRCDMGXKRTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CN1S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
CAS RN |
129378-52-5 | |
Record name | 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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